molecular formula C16H14N2O3 B2720491 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide CAS No. 946224-76-6

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide

Cat. No. B2720491
CAS RN: 946224-76-6
M. Wt: 282.299
InChI Key: PYUDRFVUEWFTFY-UHFFFAOYSA-N
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Description

The compound “N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide” is a complex organic molecule that contains an isoxazole ring and a benzofuran ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzofuran is a heterocyclic compound as well, consisting of fused benzene and furan rings .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring and the benzofuran ring in separate steps, followed by their connection via an amide linkage . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and benzofuran rings, along with the amide linkage connecting them. The exact three-dimensional structure would depend on the specific arrangement of these groups and any additional substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and benzofuran rings, as well as the amide linkage . The nitrogen and oxygen atoms in these rings could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .

Scientific Research Applications

Synthesis and Characterization

Research efforts have demonstrated the synthesis and biological evaluation of various chemical structures, including pyrazole- and tetrazole-related C-nucleosides, highlighting methodologies for creating compounds with modified sugar moieties. These synthesized compounds showed moderate inhibitors of in vitro growth of tumor cell lines, with certain compounds exhibiting selective cytotoxic activity and moderate in vitro antiviral activity towards the rabies virus (Popsavin et al., 2002). Another study focused on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, uncovering novel transformations and mechanisms for the formation of benzofuran derivatives, further elucidated by NMR spectroscopy (Levai et al., 2002).

Biological Evaluation

Research on novel benzodifuranyl derivatives has led to the synthesis of compounds with significant anti-inflammatory and analgesic activities. These studies highlight the potential therapeutic applications of benzofuran compounds, providing insights into their mechanisms of action and effectiveness as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial agents, indicating the broad spectrum of biological activities associated with such structures (Palkar et al., 2017).

Antimicrobial and Antitumor Activities

Studies have also focused on the synthesis, characterization, and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds have been evaluated for their antibacterial activity, showcasing the antimicrobial potential of benzofuran derivatives (Idrees et al., 2020). Furthermore, research on the electrochemical synthesis of new benzofuran derivatives from 3,4-dihydroxybenzoic acid and 4-hydroxy-1-methyl-2(1H)-quinolone has provided novel insights into the synthesis of benzofuran derivatives with potential biological activities (Moghaddam et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties . Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve further exploration of its biological activity, the development of new synthetic routes, and the investigation of its mechanism of action .

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(14-9-10-5-1-4-8-13(10)20-14)17-16-11-6-2-3-7-12(11)18-21-16/h1,4-5,8-9H,2-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUDRFVUEWFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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